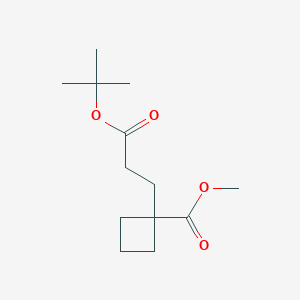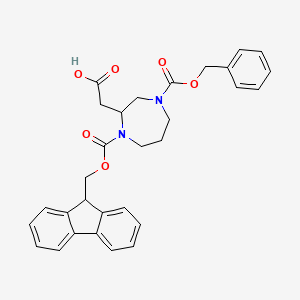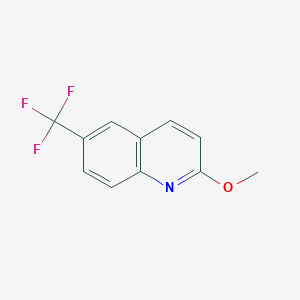![molecular formula C22H36N2O6 B13044323 tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)
tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate: is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a bicyclo[6.1.0]non-4-yne moiety, which imparts significant reactivity and specificity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate typically involves multiple steps:
Formation of the bicyclo[6.1.0]non-4-yne core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the methoxycarbonylamino group: This is achieved through a reaction with methoxycarbonyl chloride in the presence of a base.
Sequential ethoxylation: The ethoxy groups are introduced through a series of ethoxylation reactions using ethylene oxide.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[6.1.0]non-4-yne moiety, leading to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its reactivity with specific amino acid residues makes it a useful tool in bioconjugation studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The bicyclo[6.1.0]non-4-yne moiety is particularly interesting for drug design due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate involves its interaction with specific molecular targets. The bicyclo[6.1.0]non-4-yne moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. This interaction is facilitated by the compound’s ability to undergo nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its bicyclo[6.1.0]non-4-yne moiety, which imparts significant reactivity and specificity. This makes it distinct from other similar compounds that may lack this structural feature.
Propiedades
Fórmula molecular |
C22H36N2O6 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26)/t17-,18+,19? |
Clave InChI |
XPXWWKJBIIPHLJ-DFNIBXOVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)
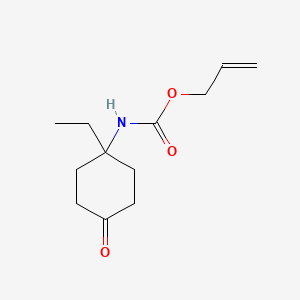
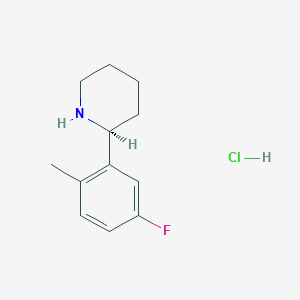


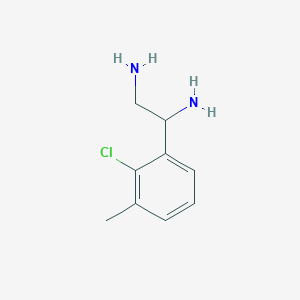
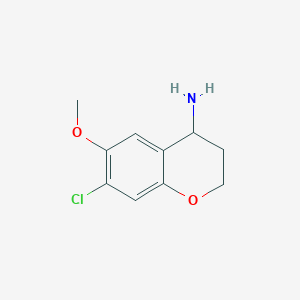
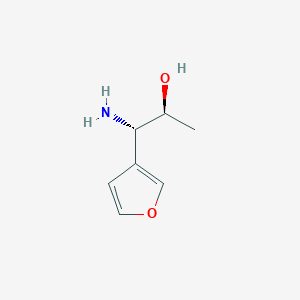
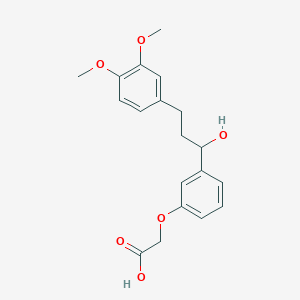
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
